![molecular formula C14H16ClN3 B2796850 5-Chloro-6-{6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl}pyridine-3-carbonitrile CAS No. 2379983-85-2](/img/structure/B2796850.png)
5-Chloro-6-{6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl}pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-{6,6-dimethyl-2-azaspiro[33]heptan-2-yl}pyridine-3-carbonitrile is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a chlorine atom, a nitrile group, and a spirocyclic azaspiroheptane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-{6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl}pyridine-3-carbonitrile typically involves multiple steps. One common approach is the thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to form spirocyclic β-lactams. The β-lactam ring is then reduced using alane to yield the desired spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
5-Chloro-6-{6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation at the spirocyclic nitrogen to form N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amines.
Oxidation: N-oxides and other oxidized derivatives.
科学研究应用
5-Chloro-6-{6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl}pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential bioisostere for piperidine in drug design, offering improved pharmacokinetic properties.
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Biological Studies: Investigated for its biological activity and potential therapeutic applications.
作用机制
The mechanism of action of 5-Chloro-6-{6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl}pyridine-3-carbonitrile is not fully understood. its unique spirocyclic structure allows it to interact with various molecular targets, potentially mimicking the activity of piperidine-containing compounds. The nitrogen atom in the spirocyclic ring can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity .
相似化合物的比较
Similar Compounds
2-Azaspiro[3.3]heptane: A known bioisostere of piperidine with similar applications in medicinal chemistry.
Piperidine: A widely used scaffold in drug design, but with different pharmacokinetic properties.
Uniqueness
5-Chloro-6-{6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl}pyridine-3-carbonitrile stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This makes it a valuable scaffold for designing novel compounds with potentially improved biological activity and pharmacokinetic profiles.
属性
IUPAC Name |
5-chloro-6-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3/c1-13(2)6-14(7-13)8-18(9-14)12-11(15)3-10(4-16)5-17-12/h3,5H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIJGZUGZHXIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CN(C2)C3=C(C=C(C=N3)C#N)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
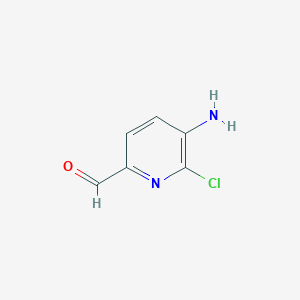
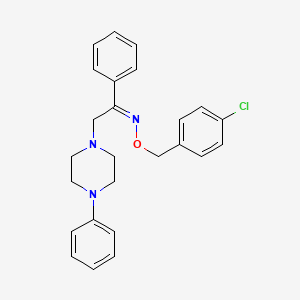
![2-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2796771.png)
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2796772.png)
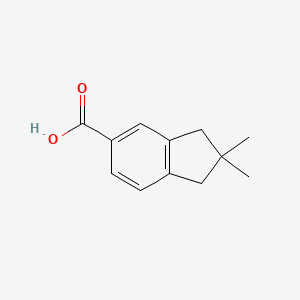
![2-Butyl-6-(3-chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2796781.png)
![6,8-Dichloro-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2,7-naphthyridin-1-one](/img/structure/B2796782.png)
![methyl 6-amino-4-[3-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate](/img/structure/B2796783.png)
![6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-5-nitropyrimidin-4-amine](/img/structure/B2796784.png)
![4-chloro-N-{[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2796785.png)
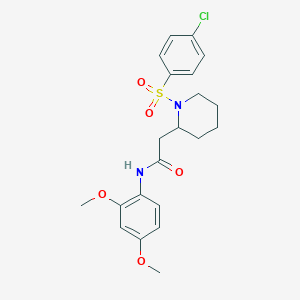
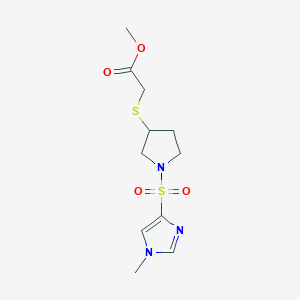
![2-phenoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide](/img/structure/B2796789.png)
